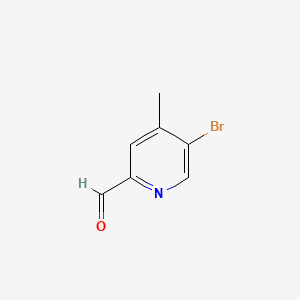

5-Bromo-4-methylpicolinaldehyde

Overview

Description

5-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 5th position and a methyl group at the 4th position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpicolinaldehyde typically involves the bromination of 4-methylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methylpicolinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using organometallic reagents like Grignard reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NH3 in ethanol, Grignard reagents in dry ether.

Major Products Formed

Oxidation: 5-Bromo-4-methylpicolinic acid.

Reduction: 5-Bromo-4-methylpicolinyl alcohol.

Substitution: 5-Amino-4-methylpicolinaldehyde, 5-Alkyl-4-methylpicolinaldehyde.

Scientific Research Applications

5-Bromo-4-methylpicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: It is employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpicolinaldehyde depends on its specific application. In the context of fluorescent probes, the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. This interaction can be used to detect and quantify metal ions in biological and environmental samples.

Comparison with Similar Compounds

Similar Compounds

- 4-Methylpicolinaldehyde

- 5-Bromo-2-picolinaldehyde

- 5-Chloro-4-methylpicolinaldehyde

Comparison

Compared to 4-methylpicolinaldehyde, 5-Bromo-4-methylpicolinaldehyde has enhanced reactivity due to the presence of the bromine atom, which can participate in additional substitution reactions. Compared to 5-bromo-2-picolinaldehyde, the position of the bromine atom in this compound allows for different regioselectivity in reactions. The presence of the methyl group in this compound also influences its chemical behavior compared to 5-chloro-4-methylpicolinaldehyde, making it more suitable for certain applications.

Biological Activity

5-Bromo-4-methylpicolinaldehyde is a brominated derivative of picolinaldehyde, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula CHBrNO, exhibits properties that may contribute to its role as a pharmacological agent.

Anticancer Properties

Research indicates that brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts. For instance, studies have shown that derivatives of brominated indole phytoalexins, which include structures similar to this compound, demonstrate significant antiproliferative effects against various cancer cell lines. In particular, these compounds have been tested against human cancer cell lines such as Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer) with varying degrees of effectiveness .

Table 1: Antiproliferative Activity of Brominated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 30.1 |

| 5-Bromo-1-methoxybrassinin | Jurkat | 28.4 |

| 5-Bromobrassinin | A-549 | 24.6 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein kinases involved in cell cycle regulation. Protein kinases play a crucial role in signaling pathways that control cell proliferation and survival. The compound's ability to act as a protein kinase inhibitor suggests it could modulate pathways associated with tumor growth and metastasis .

Case Studies

- In Vivo Studies : In animal models, derivatives similar to this compound have shown promise in reducing tumor size when administered alongside established chemotherapeutic agents like paclitaxel. For example, studies with brominated indole derivatives indicated significant tumor regression in mammary gland tumors in MMTV-Neu mice .

- Molecular Docking Studies : Computational studies have also been conducted to predict the binding affinity of this compound to various targets within the protein kinase family. These studies suggest a favorable interaction profile, indicating potential therapeutic applications in oncology .

Properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKXSXWOKVKYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732158 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-94-9 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.